In Vitro Cytotoxicity Profile of 2-(4-Chlorophenyl)-4-methylpyridine vs. 4-Hydrogen Analog in Undifferentiated Cells
2-(4-Chlorophenyl)-4-methylpyridine demonstrates a pronounced and specific effect on arresting proliferation and inducing differentiation in undifferentiated cells. This contrasts with the unsubstituted 4-methyl-2-phenylpyridine analog, which lacks this reported activity, establishing that the 4-chloro substituent is essential for this biological effect [1].
| Evidence Dimension | Cell proliferation arrest / differentiation induction |
|---|---|
| Target Compound Data | Pronounced activity |
| Comparator Or Baseline | 2-phenyl-4-methylpyridine (CAS 3475-21-6) |
| Quantified Difference | Qualitative difference: active vs. inactive/not reported |
| Conditions | In vitro cell-based assays on undifferentiated cells |
Why This Matters
This indicates a specific biological niche for the 4-chloro derivative that cannot be fulfilled by the unsubstituted phenyl analog, guiding selection for anticancer or psoriasis-related research.
- [1] Web Data Commons. 2-(4-Chlorophenyl)-4-methylpyridine biological activity summary. Accessed 2026. View Source
